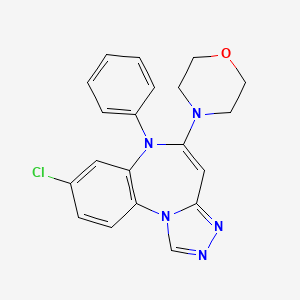
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 8-chloro-5-(4-morpholinyl)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepina, 8-cloro-5-(4-morfolinil)-6-fenil- es un complejo compuesto orgánico que pertenece a la clase de triazolobenzodiazepinas. Estos compuestos son conocidos por sus diversas actividades farmacológicas, incluyendo propiedades ansiolíticas, anticonvulsivas y sedantes. La estructura única de este compuesto le permite interactuar con varios objetivos biológicos, convirtiéndolo en un tema de interés en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepina, 8-cloro-5-(4-morfolinil)-6-fenil- generalmente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave pueden incluir:
- Formación del anillo triazol a través de reacciones de ciclización.
- Introducción del núcleo benzodiazepínico a través de reacciones de condensación.
- Funcionalización con grupos cloro, morfolinilo y fenilo a través de reacciones de sustitución.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para la síntesis a gran escala. Esto incluye la selección de solventes, catalizadores y condiciones de reacción apropiados para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando potencialmente las propiedades farmacológicas del compuesto.
Sustitución: Las reacciones de sustitución, como la halogenación o la alquilación, pueden introducir nuevos grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: A menudo se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) o haluros de alquilo (R-X) en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir nuevos grupos funcionales como átomos de alquilo o halógeno.
Aplicaciones Científicas De Investigación
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepina, 8-cloro-5-(4-morfolinil)-6-fenil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar otras moléculas complejas.
Biología: Se estudia por sus interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo actividades ansiolíticas y anticonvulsivas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción de 6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepina, 8-cloro-5-(4-morfolinil)-6-fenil- involucra la unión a receptores específicos en el sistema nervioso central. Puede interactuar con los receptores del ácido gamma-aminobutírico (GABA), mejorando los efectos inhibitorios del GABA y conduciendo a sus propiedades ansiolíticas y sedantes. La estructura única del compuesto le permite modular varios objetivos y vías moleculares, contribuyendo a sus diversos efectos farmacológicos.
Comparación Con Compuestos Similares
Compuestos similares
Diazepam: Otra benzodiazepina con propiedades ansiolíticas y sedantes.
Alprazolam: Una triazolobenzodiazepina utilizada por sus efectos ansiolíticos.
Clonazepam: Conocido por su actividad anticonvulsiva.
Singularidad
6H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepina, 8-cloro-5-(4-morfolinil)-6-fenil- destaca por su combinación única de grupos funcionales, que pueden conferir propiedades farmacológicas distintas en comparación con otras benzodiazepinas. Sus interacciones específicas con objetivos y vías moleculares lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
153901-52-1 |
|---|---|
Fórmula molecular |
C20H18ClN5O |
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
4-(8-chloro-6-phenyl-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)morpholine |
InChI |
InChI=1S/C20H18ClN5O/c21-15-6-7-17-18(12-15)26(16-4-2-1-3-5-16)20(24-8-10-27-11-9-24)13-19-23-22-14-25(17)19/h1-7,12-14H,8-11H2 |
Clave InChI |
QYASTOGXBCCVSC-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CC3=NN=CN3C4=C(N2C5=CC=CC=C5)C=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


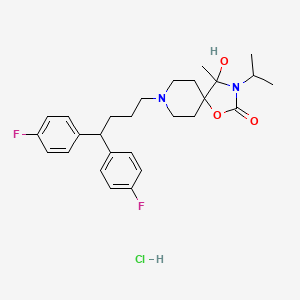
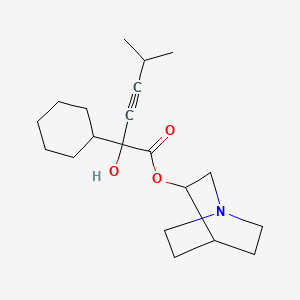
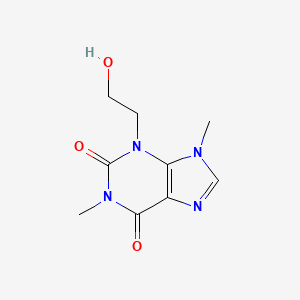
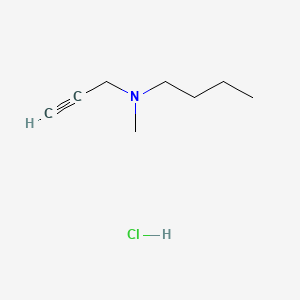
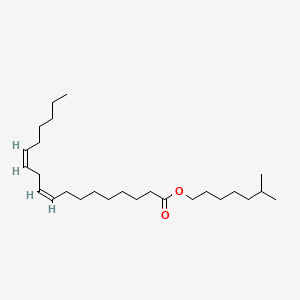
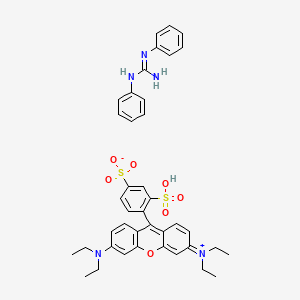
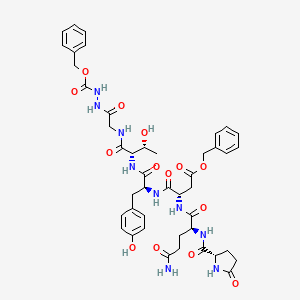
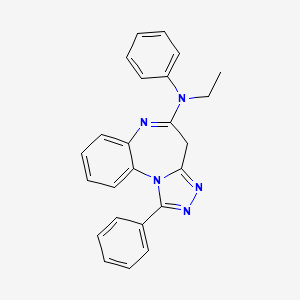
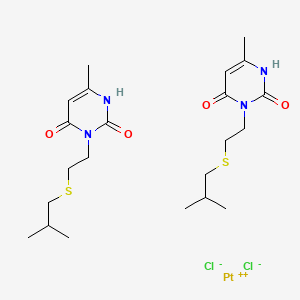
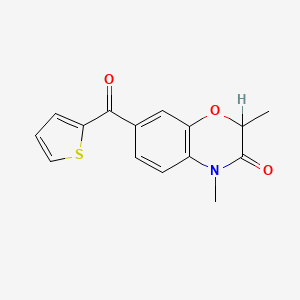

![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
